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molecular formula C8H6ClN3O B3038728 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 890095-56-4

2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No. B3038728
M. Wt: 195.6 g/mol
InChI Key: JFFDPZCKEBEAHQ-UHFFFAOYSA-N
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Patent
US07482456B2

Procedure details

A mixture of 2-chloro nicotinoyl chloride (1.0 eq.) and N′-hydroxy ethanimidamide (1.1 eq) in pyridine (0.6 M) was stirred at 100° C. for 4 h and then concentrated. The residue was purified by flash chromatography (Hexane:EtOAc, 70:30) to afforded the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].O[N:12]=[C:13]([NH2:15])[CH3:14]>N1C=CC=CC=1>[Cl:1][C:2]1[C:3]([C:4]2[O:5][N:15]=[C:13]([CH3:14])[N:12]=2)=[CH:7][CH:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (Hexane:EtOAc, 70:30)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=CC=C1C1=NC(=NO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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